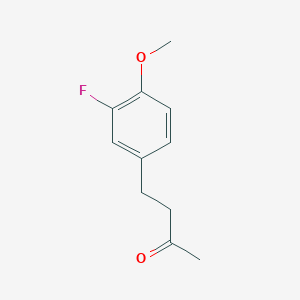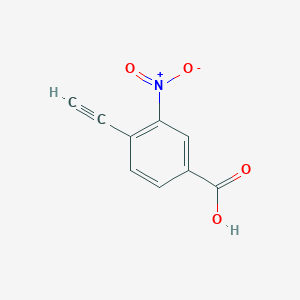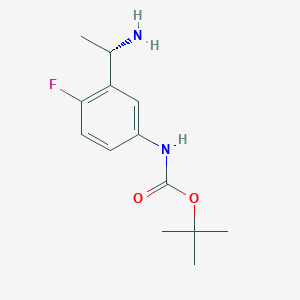![molecular formula C10H11F3N2 B13540254 1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with cyclobutanamine under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclobutanamine derivatives.
科学的研究の応用
1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol: Similar structure with a piperidine ring instead of a cyclobutane ring.
1-(5-(Trifluoromethyl)-2-pyridyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine: Features a thiazole ring and a different substitution pattern.
Uniqueness
1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C10H11F3N2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-2-3-8(15-6-7)9(14)4-1-5-9/h2-3,6H,1,4-5,14H2 |
InChIキー |
RUQXVFOYQQPJRU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=NC=C(C=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)


